3-(Quinolin-8-yl)prop-2-enoic acid

Catalog No.
S12913710
CAS No.
M.F
C12H9NO2
M. Wt
199.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Quinolin-8-yl)prop-2-enoic acid

Product Name

3-(Quinolin-8-yl)prop-2-enoic acid

IUPAC Name

3-quinolin-8-ylprop-2-enoic acid

Molecular Formula

C12H9NO2

Molecular Weight

199.20 g/mol

InChI

InChI=1S/C12H9NO2/c14-11(15)7-6-10-4-1-3-9-5-2-8-13-12(9)10/h1-8H,(H,14,15)

InChI Key

JIEIJAGBFCDWPA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)C=CC(=O)O)N=CC=C2

3-(Quinolin-8-yl)prop-2-enoic acid is an organic compound characterized by a quinoline moiety attached to a prop-2-enoic acid structure. The compound features a double bond adjacent to the carboxylic acid group, which contributes to its reactivity and potential biological activity. The quinoline ring is a bicyclic aromatic structure known for its diverse pharmacological properties. This compound is of interest in medicinal chemistry due to its unique structural attributes and potential therapeutic applications.

, including:

  • Oxidation: The compound can be oxidized to form quinoline derivatives, such as quinoline-8-carboxylic acid.
  • Reduction: Reduction reactions can convert the compound to 3-(quinolin-8-yl)propanoic acid.
  • Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring, leading to various derivatives.

Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and halogens or alkylating agents for substitution reactions. The double bond in the prop-2-enoic acid moiety can also participate in addition reactions under appropriate conditions.

Research indicates that 3-(Quinolin-8-yl)prop-2-enoic acid possesses significant biological activities. Notably, it has shown potential anticancer properties, inhibiting the growth of various cancer cell lines, including lung, breast, and colon cancers. The mechanisms underlying this activity may involve modulation of cell cycle progression and induction of apoptosis (programmed cell death) .

Additionally, studies suggest that this compound exhibits antibacterial activity, demonstrating effectiveness against a wide range of bacteria, including multidrug-resistant strains. Its antibacterial mechanism may involve disruption of bacterial cell membranes or inhibition of essential bacterial enzymes .

The synthesis of 3-(Quinolin-8-yl)prop-2-enoic acid can be achieved through several methods:

  • Condensation Reactions: One common method involves the reaction of quinoline derivatives with malonic acid or its derivatives in the presence of a base. This reaction typically requires heating to facilitate cyclization and formation of the desired product.
  • Decarboxylation: Another approach includes the decarboxylation of precursors such as quinoline carboxylic acids under acidic or basic conditions.
  • Microwave-Assisted Synthesis: Recent advancements have introduced microwave-assisted techniques that enhance reaction rates and yields while minimizing by-products.

These synthetic routes are optimized for scalability and purity, often employing techniques such as solvent extraction and chromatography for purification .

3-(Quinolin-8-yl)prop-2-enoic acid has promising applications in various fields:

  • Pharmaceutical Development: Due to its anticancer and antibacterial properties, it is being explored as a lead compound in drug development.
  • Chemical Research: The compound serves as a building block for synthesizing other biologically active quinoline derivatives.
  • Material Science: Its unique structural properties may find applications in developing advanced materials with specific electronic or optical characteristics.

Interaction studies of 3-(Quinolin-8-yl)prop-2-enoic acid focus on its binding affinity to various molecular targets, including enzymes and receptors involved in cancer progression and bacterial infection. Preliminary studies suggest that it may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access and disrupting normal cellular functions . Further research is needed to elucidate the detailed mechanisms of action and interaction profiles.

Several compounds share structural similarities with 3-(Quinolin-8-yl)prop-2-enoic acid:

Compound NameStructural FeaturesUnique Characteristics
Quinoline-8-carboxylic acidQuinoline ring with a carboxylic groupLacks the propene group; primarily used as a chelator
3-(Quinolin-6-yl)prop-2-enoic acidSimilar structure but with the quinoline moiety at the 6-positionDifferent biological activity profile
Quinoline derivatives (various)General class of compounds containing the quinoline ringDiverse biological activities; specific properties vary widely

The uniqueness of 3-(Quinolin-8-yl)prop-2-enoic acid lies in its combination of the propene functionality with the quinoline structure, which imparts distinct chemical reactivity and biological properties compared to other related compounds .

XLogP3

2.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

199.063328530 g/mol

Monoisotopic Mass

199.063328530 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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